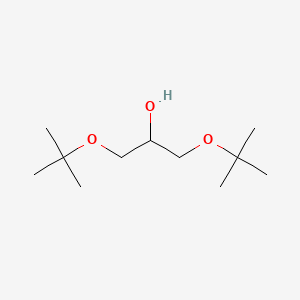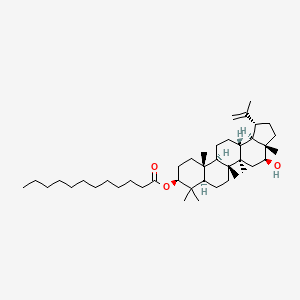
Calenduladiol 3-Laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calenduladiol 3-Laurate: is a naturally occurring ester derived from the flowers of Calendula officinalis, commonly known as pot marigold. This compound belongs to the class of triterpenoid esters, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and applications in various fields, including medicine, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calenduladiol 3-Laurate typically involves the esterification of calenduladiol with lauric acid. This reaction is often catalyzed by acidic or enzymatic catalysts to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 50-80°C
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases
Solvents: Organic solvents like dichloromethane or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves:
Pressure: 50 MPa
Temperature: 50°C
Solvent: Supercritical carbon dioxide (SC-CO2) with ethanol as a co-solvent
This method ensures high yield and purity of the extracted compound .
Análisis De Reacciones Químicas
Types of Reactions
Calenduladiol 3-Laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the laurate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of calenduladiol oxides or hydroxides.
Reduction: Formation of calenduladiol alcohol.
Substitution: Formation of substituted calenduladiol derivatives.
Aplicaciones Científicas De Investigación
Calenduladiol 3-Laurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential in wound healing, anti-cancer, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of Calenduladiol 3-Laurate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Wound Healing: Promotes cell proliferation and collagen synthesis, aiding in tissue repair and regeneration.
Comparación Con Compuestos Similares
Similar Compounds
- Calenduladiol 3-Palmitate
- Calenduladiol 3-Myristate
- Faradiol 3-Laurate
Uniqueness
Calenduladiol 3-Laurate stands out due to its specific esterification with lauric acid, which imparts unique biological activities. Compared to its analogs, it exhibits enhanced anti-inflammatory and wound-healing properties, making it a valuable compound in therapeutic applications .
Propiedades
Fórmula molecular |
C42H72O3 |
|---|---|
Peso molecular |
625.0 g/mol |
Nombre IUPAC |
[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] dodecanoate |
InChI |
InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(29(2)3)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31+,32-,33+,34-,35-,37+,39-,40+,41+,42+/m0/s1 |
Clave InChI |
LIWKTAWWXCGRNF-HHHDQZRDSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


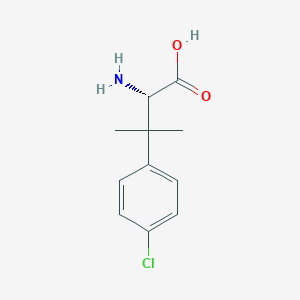
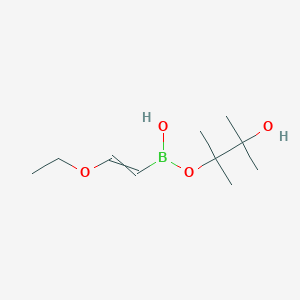
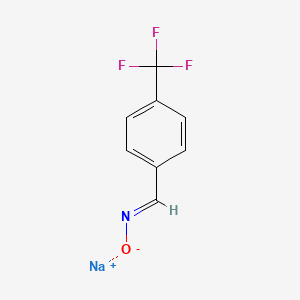
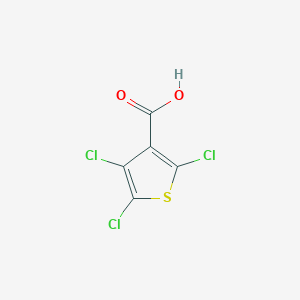
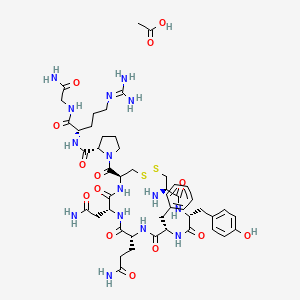

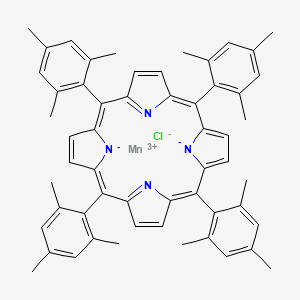
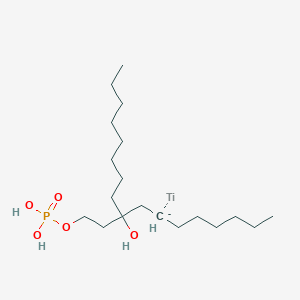
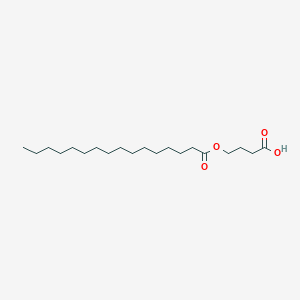
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
